2-[2-(2-pyridyl)benzimidazol-1-yl]-N-(3-pyridylmethyleneamino)acetamide
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Overview
Description
2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring fused with pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide typically involves multi-step organic reactionsThe final step involves the condensation of the intermediate with an appropriate hydrazide under controlled conditions, such as refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved could include oxidative stress modulation, inhibition of cell proliferation, or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their diverse biological activities, including antimicrobial and antitumor properties.
Indole derivatives: Exhibit a wide range of biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
2-[2-(Pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]-N’-[(E)-(pyridin-3-yl)methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzodiazole and pyridine moieties allows for versatile interactions with various targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H16N6O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylbenzimidazol-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C20H16N6O/c27-19(25-23-13-15-6-5-10-21-12-15)14-26-18-9-2-1-7-16(18)24-20(26)17-8-3-4-11-22-17/h1-13H,14H2,(H,25,27)/b23-13+ |
InChI Key |
WOLYSBRJLZFNHX-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)N/N=C/C3=CN=CC=C3)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN=CC3=CN=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
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